Ethyl 7-(diphenylphosphoryl)heptanoate
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Overview
Description
Ethyl 7-(diphenylphosphoryl)heptanoate is a chemical compound with the molecular formula C21H27O3P It is an ester derivative, characterized by the presence of a diphenylphosphoryl group attached to a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(diphenylphosphoryl)heptanoate typically involves the esterification of 7-(diphenylphosphoryl)heptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(diphenylphosphoryl)heptanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(diphenylphosphoryl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(diphenylphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The ester group allows for easy hydrolysis, releasing the active phosphonic acid derivative, which can then exert its effects on target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl heptanoate: A simpler ester with a similar heptanoate chain but lacking the diphenylphosphoryl group.
Diphenylphosphoryl acetic acid: Contains a similar diphenylphosphoryl group but with a shorter acetic acid chain.
Uniqueness
Ethyl 7-(diphenylphosphoryl)heptanoate is unique due to the combination of the diphenylphosphoryl group and the heptanoate chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
922737-67-5 |
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Molecular Formula |
C21H27O3P |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 7-diphenylphosphorylheptanoate |
InChI |
InChI=1S/C21H27O3P/c1-2-24-21(22)17-11-3-4-12-18-25(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,2-4,11-12,17-18H2,1H3 |
InChI Key |
VASSVSGLIJUPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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